molecular formula C16H20N2O2 B182442 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile CAS No. 102201-30-9

2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile

Cat. No. B182442
M. Wt: 272.34 g/mol
InChI Key: RSTPHKRGPMBLJJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Revisiting Acidolysis Mechanisms in Lignin Model Compounds

A study by Yokoyama (2015) explores the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, which are structurally similar to 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. This research highlights the significant role of the γ-hydroxymethyl group in the acidolysis process and confirms the existence of a hydride transfer mechanism in the breakdown of benzyl-cation-type intermediates derived from these compounds. This study provides insight into the chemical breakdown of complex lignin structures, which is crucial for understanding the conversion of lignin into valuable chemical products T. Yokoyama, 2015.

Pharmacokinetics, Pharmacodynamics, and Toxicology of Psychoactive Substances

Research on new psychoactive substances (NPS), including 2C-B, 4-fluoroamphetamine, and benzofurans, has been reviewed to understand their health risks and pharmacological profiles. These substances, which share similarities with 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile in terms of their psychoactive properties, have shown effects comparable to amphetamines and MDMA. This review emphasizes the need for comprehensive studies to understand the toxicological profiles of such compounds and suggests treatment guidelines based on clinical effects rather than specific substances J. J. Nugteren-van Lonkhuyzen et al., 2015.

Analytical Methods for Antioxidant Activity Determination

A critical review by Munteanu and Apetrei (2021) on the analytical methods used in determining antioxidant activity covers various assays that could be relevant for studying compounds like 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. The review discusses tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing a comprehensive overview of methodologies for assessing the antioxidant capacity of chemical compounds. This information is pivotal for researchers looking to evaluate the therapeutic potential of antioxidants in various fields I. Munteanu & C. Apetrei, 2021.

Environmental Impact Assessment of Organochlorine Compounds

An extensive review by Krijgsheld and Gen (1986) evaluates the environmental consequences of chlorophenols, closely related to the structural and functional aspects of 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. This research assesses the moderate to high persistence and potential toxic effects of these compounds on aquatic life, highlighting the significance of understanding the environmental fate and behavior of organochlorine pollutants. Such studies are crucial for developing strategies to mitigate environmental contamination and protect aquatic ecosystems K. Krijgsheld & A. D. Gen, 1986.

Downstream Processing of Biologically Produced Diols

Xiu and Zeng (2008) review the downstream processing challenges associated with the microbial production of 1,3-propanediol and 2,3-butanediol, which can be extrapolated to the processing of compounds like 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. The study discusses various separation methods, including distillation, membrane filtration, and extraction, highlighting the need for improved techniques to enhance yield, purity, and energy efficiency in the production of valuable chemical compounds Zhi-Long Xiu & A. Zeng, 2008.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPHKRGPMBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC#N)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545391
Record name 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile

CAS RN

102201-30-9
Record name 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

438.4 g (2 mol) of α-isopropyl-veratryl cyanide and 204.2 g (2.4 mol) of 3-methoxypropionitrile are dissolved in 400 ml of dimethylformamide, 36 ml of a 5.5 molar solution of sodium methylate are added, and the mixture is heated to 85° C. for 1/2 hour. After cooling, water is added to the reaction mixture and the reaction product separates by crystallisation. Recrystallised from methanol/water, the product melts at 97° C.
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